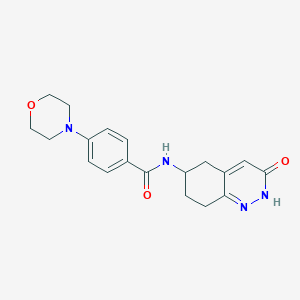
4-morpholino-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-morpholino-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
The research on derivatives closely related to 4-morpholino-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide has shown significant potential in anticancer applications. For instance, compounds with similar structural features have been identified as novel inhibitors of the PI3K/AKT/mTOR pathway, a critical signaling pathway involved in cell growth, proliferation, and survival. Such inhibitors demonstrate potent antiproliferative activities against various human cancer cell lines, including A549, HCT-116, U-87 MG, and KB, by significantly inhibiting tumor growth and PI3K/AKT/mTOR signaling in vivo and in vitro studies (Shao et al., 2014). Additionally, compounds featuring the morpholino moiety have shown interesting anticancer activities, suggesting their potential as novel antiproliferative agents (Nowak et al., 2014).
Synthetic Applications
Morpholino derivatives, including those related to the specific chemical , have been extensively studied for their synthetic applications. These compounds serve as crucial intermediates in the synthesis of a variety of biologically active molecules. For example, morpholine carboxylic acid derivatives have been synthesized and further elaborated into novel ring systems, demonstrating the versatility of morpholino-containing compounds in organic synthesis (King & Martin, 1991). Additionally, the structural characteristics of morpholine derivatives have been exploited in the design and synthesis of new antimicrobial agents, highlighting their broad applicability in medicinal chemistry (Devarasetty et al., 2019).
Properties
IUPAC Name |
4-morpholin-4-yl-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c24-18-12-14-11-15(3-6-17(14)21-22-18)20-19(25)13-1-4-16(5-2-13)23-7-9-26-10-8-23/h1-2,4-5,12,15H,3,6-11H2,(H,20,25)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGLUNGHVJWXQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
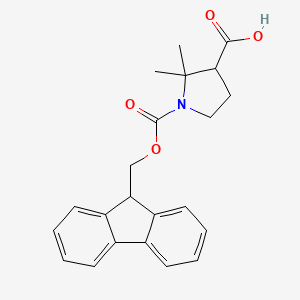
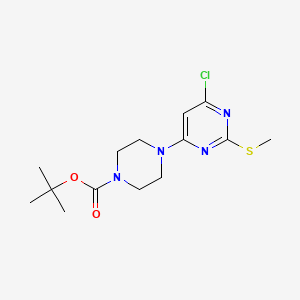
![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]propanamide](/img/structure/B2409991.png)
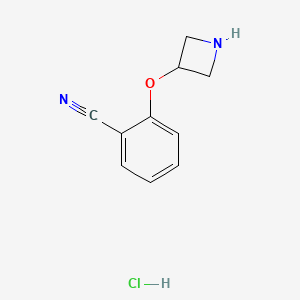


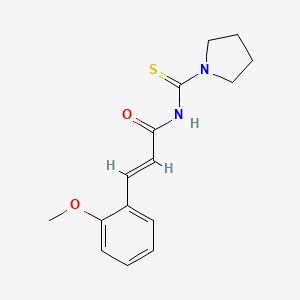
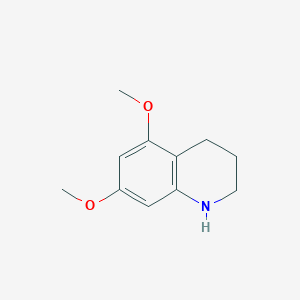
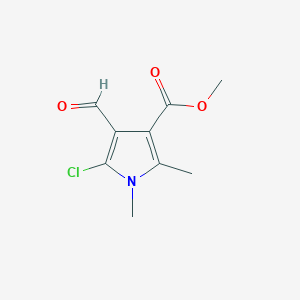
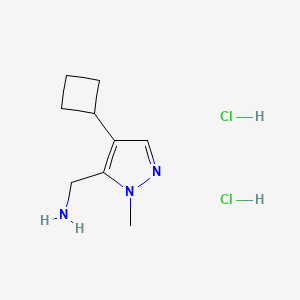
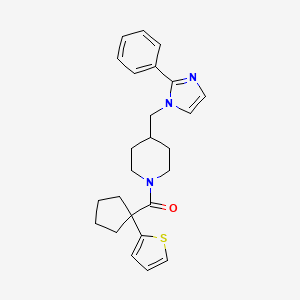

![2-Methyl-1-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]benzimidazole](/img/structure/B2410007.png)

